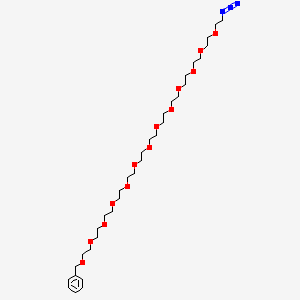
Benzyl-PEG13-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG13-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains a benzyl group and an azide group. This compound is primarily used in click chemistry, where the azide group reacts with terminal alkynes and cyclooctyne derivatives. The molecular formula of this compound is C33H59N3O13, and it has a molecular weight of 705.83 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG13-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohols. This process typically uses azidotrimethylsilane (TMSN3) as the azide source in the presence of a copper (II) triflate catalyst . Another method involves the use of sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to convert benzyl halides to benzyl azides .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow processes to ensure high yield and purity. These methods utilize recyclable catalysts and mild reaction conditions to facilitate the azidation of benzyl alcohols .
化学反应分析
Types of Reactions
Benzyl-PEG13-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for azidonation reactions.
Copper (II) triflate: Catalyst for azidation reactions.
Lithium aluminum hydride (LiAlH4): Reducing agent for converting azides to amines.
Dimethyl sulfoxide (DMSO): Solvent for nucleophilic substitution reactions.
Major Products
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction of the azide group.
科学研究应用
Benzyl-PEG13-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Utilized in the synthesis of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The primary mechanism of action for Benzyl-PEG13-azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for various applications in chemical synthesis and bioconjugation.
相似化合物的比较
Similar Compounds
Benzyl azide: Similar in structure but lacks the PEG linker.
Alkyl azides: Similar reactivity but different alkyl groups.
Aryl azides: Similar reactivity but different aromatic groups.
Uniqueness
Benzyl-PEG13-azide is unique due to its heterobifunctional nature, combining a benzyl group and a PEG linker with an azide group. This structure allows for versatile applications in click chemistry and bioconjugation, making it more adaptable than simpler azides.
生物活性
Benzyl-PEG13-azide is a compound that has gained attention in the field of biochemistry due to its role as a versatile reagent in click chemistry and its applications in the development of targeted protein degradation technologies, particularly PROTACs (Proteolysis Targeting Chimeras). This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by its azide functional group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is a cornerstone of click chemistry, enabling the formation of stable triazole linkages between azides and alkynes. The PEG (polyethylene glycol) moiety enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications.
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₃₉N₃O₁₃ |
| Molecular Weight | 397.5 g/mol |
| Solubility | Soluble in water and organic solvents |
| Functional Groups | Azide, PEG linker, Benzyl group |
1. Click Chemistry
This compound is primarily utilized in click chemistry due to its ability to form covalent bonds with alkyne-containing molecules. This property is exploited in various applications, including:
- Labeling Biomolecules : The azide group can be used to label proteins, nucleic acids, and other biomolecules for imaging and tracking within biological systems.
- Synthesis of PROTACs : The compound serves as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation by the proteasome system. This approach has significant implications for drug development, particularly in oncology.
2. PROTAC Technology
The use of this compound in PROTAC technology allows for selective targeting of proteins that are otherwise difficult to inhibit with traditional small molecules. By linking a ligand that binds to the target protein with an E3 ligase recruiter through the PEG13 linker, researchers can facilitate ubiquitination and subsequent degradation of the target protein.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
Case Study 1: Targeted Protein Degradation
In a study published in Nature Communications, researchers demonstrated that PROTACs synthesized using this compound effectively degraded oncogenic proteins in cancer cell lines. The study reported a significant reduction in target protein levels and corresponding decreases in cell proliferation rates.
Case Study 2: Imaging Applications
Another study explored the use of this compound for imaging purposes. By conjugating the azide with fluorescent dyes through click chemistry, researchers were able to visualize cellular processes in live cells. This method provided insights into cellular dynamics and protein interactions.
属性
分子式 |
C33H59N3O13 |
|---|---|
分子量 |
705.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C33H59N3O13/c34-36-35-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-4-2-1-3-5-33/h1-5H,6-32H2 |
InChI 键 |
KGIGIUYKSVCNMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















